molecular formula C36H62NO2P B2383536 N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 380230-02-4

N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B2383536
CAS No.: 380230-02-4
M. Wt: 571.871
InChI Key: QZOOWIDTNSERHK-UHUREWSBSA-N
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Description

N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: is a complex organic compound known for its unique structure and properties. This compound is part of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin family, which is characterized by a dioxaphosphepin ring system fused with naphthalene units. The presence of the N,N-bis((S)-1-phenylethyl) group adds chirality to the molecule, making it useful in various asymmetric synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves a multi-step process. One common method includes the phosphination of a precursor compound, such as 9,9-dimethylxanthene, with bis(diethylamino)chlorophosphine. This is followed by the formation of the disphosphonite with (S)-2,2′-dihydroxy-1,1′-binaphthyl in the presence of a catalytic amount of tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the phosphorus center, altering its oxidation state.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines with different oxidation states.

Scientific Research Applications

N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. This coordination affects the molecular targets and pathways involved in the catalytic processes, leading to high enantioselectivity in the reactions .

Comparison with Similar Compounds

Uniqueness: N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is unique due to its specific chiral N,N-bis((S)-1-phenylethyl) group, which imparts distinct enantioselective properties. This makes it particularly valuable in asymmetric synthesis compared to other similar compounds.

Properties

IUPAC Name

N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-26H,1-2H3/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZPDRCMCSBQFN-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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